molecular formula C19H19FN6O4S B2733530 N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-70-4

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2733530
CAS No.: 1396751-70-4
M. Wt: 446.46
InChI Key: DCSXBXUHQGJEEM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a synthetically designed organic compound of significant interest in advanced chemical and pharmaceutical research. Its complex molecular structure features key pharmacophoric elements, including a tetrazolone core, a sulfonamide linkage, a fluorophenyl ring, and a cyclopropylacetamide moiety. The presence of the tetrazole ring, a well-known bioisostere for carboxylic acids and other functional groups, can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets . The 3-fluorophenyl group and the N-cyclopropyl component further contribute to the compound's potential as a versatile building block in medicinal chemistry. This compound is strictly intended for research and development purposes in a laboratory setting. It is ideal for investigators exploring novel synthetic pathways, structure-activity relationship (SAR) studies, and the development of new bioactive molecules. Specific research applications could include investigations into enzyme inhibition, receptor modulation, and other biochemical mechanisms, though researchers should verify these applications through independent study. This product is labeled 'For Research Use Only' and is not intended for diagnostic or therapeutic procedures, nor for human consumption. CAS Number : Not assigned Storage : Store in a cool, dry place.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXBXUHQGJEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, identified by its CAS number 1396751-70-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H19_{19}FN6_6O4_4S
  • Molecular Weight : 446.5 g/mol

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of antimicrobial efficacy and potential applications in treating various infections.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on N-substituted phenyl compounds demonstrated that chloroacetamides showed varying effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The substituent positions on the phenyl ring influenced their lipophilicity and subsequent biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the phenyl ring and the presence of specific functional groups can enhance biological activity. For instance:

  • Halogenated Substituents : Compounds with halogenated phenyl groups (e.g., fluorine or chlorine) showed increased potency against Gram-positive bacteria due to improved membrane permeability .

Table 1: Summary of Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Chloroacetamide AStaphylococcus aureusEffective
Chloroacetamide BEscherichia coliModerate
Chloroacetamide CCandida albicansLess Effective

Case Studies

A notable study involved a series of newly synthesized N-substituted phenyl compounds, which were tested for their antimicrobial potential against various pathogens. The results indicated that compounds with specific substituents exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of chemical structure in determining efficacy .

While detailed mechanisms specific to this compound remain to be fully elucidated, related compounds have shown that they may disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on this compound or its structural analogs. However, general insights from the evidence and chemical principles can guide a hypothetical comparison:

Structural and Functional Analogues

Tetrazole Derivatives :

  • Example : Losartan (angiotensin II receptor blocker).

  • Tetrazole rings in both compounds enhance solubility and mimic carboxylate groups.
  • Unlike the target compound, losartan lacks sulfonamide and cyclopropyl groups, which may affect pharmacokinetics .

Sulfonamide-Containing Compounds :

  • Example : Celecoxib (COX-2 inhibitor).

  • Sulfonamide groups in both compounds contribute to binding specificity.
  • The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to celecoxib’s trifluoromethyl group .

Key Comparison Metrics

Property Target Compound Losartan Celecoxib
Core Structure Tetrazole + sulfonamide Tetrazole Sulfonamide + pyrazole
Bioactivity Hypothetical enzyme inhibition Angiotensin II antagonism COX-2 inhibition
Metabolic Stability Likely high (cyclopropyl group) Moderate Moderate
Synthetic Complexity High (multiple substituents) Moderate High

Crystallographic and Spectroscopic Analysis

  • Crystallography : SHELX programs are widely used for small-molecule structure determination, suggesting the target compound’s crystal structure could be resolved similarly .
  • Hydrogen Bonding : The sulfonamide and tetrazole groups likely form hydrogen-bonding networks, analogous to patterns observed in other pharmaceuticals (e.g., sulfa drugs) .
  • Spectral Data : IR and NMR spectroscopy (as in ) would highlight characteristic peaks for the acetamide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3300 cm⁻¹) groups .

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